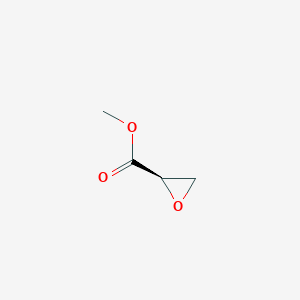
2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Descripción general
Descripción
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a chemical compound with the linear formula FSO2CF2CO2H . It is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
This compound can be prepared by reacting four fluorine acetic acid-beta-sulfonic lactone with sodium hydroxide . It has been reported to be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .Molecular Structure Analysis
The molecular formula of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is C2HF3O4S . The SMILES string representation is OC(=O)C(F)(F)S(F)(=O)=O .Chemical Reactions Analysis
This compound is used as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It is also used as an important reagent in the synthesis of difluorocarbenes and difluorocyclopropanes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.09 g/mol . It has a boiling point of 153 °C and a density of 1.723 g/mL at 25 °C . The refractive index is 1.36 (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Difluoromethylated Aromatics
This compound is utilized as a difluorocarbene source for the difluoromethylation of phenolic hydroxyl groups. This reaction is significant in the synthesis of difluoromethylated aromatic compounds, which are valuable in medicinal chemistry due to their increased metabolic stability compared to their non-fluorinated counterparts .
Preparation of Pyridine Analogs
It serves as a reagent in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs. These structures are of interest due to their potential biological activity and can be synthesized by reacting with corresponding 2-chloropyridines .
Cyclopropanation of Alkenes
The compound is used in the preparation of silyl fluorosulfonyldifluoroacetate , a highly efficient difluorocarbene reagent for the cyclopropanation of alkenes. Cyclopropanes are a common motif in pharmaceuticals and agrochemicals .
Trifluoromethylation of Alkyl Halides
It acts as a reagent for the trifluoromethylation of alkyl halides, a reaction that introduces the trifluoromethyl group into organic molecules. This transformation is crucial for the development of compounds with unique physical and chemical properties .
Perfluoroalkylation of Aryl Iodides and Bromides
This acid is a broadly applicable reagent for perfluoroalkylations, particularly for aryl iodides and bromides. The introduction of perfluoroalkyl groups into aromatic compounds is important for enhancing their lipophilicity and metabolic stability .
Click Chemistry Applications
Due to its reactivity, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is suitable for use in click chemistry applications. Click chemistry is a field of chemical synthesis that focuses on generating substances quickly and reliably by joining small units together .
Safety and Hazards
Mecanismo De Acción
Target of Action
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is primarily used as a difluorocarbene source . Difluorocarbenes are highly reactive species that can interact with a variety of molecular targets, particularly phenolic hydroxyl groups .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This involves the transfer of a difluoromethyl group from the compound to the target molecule .
Pharmacokinetics
Its solubility in chloroform and dmso suggests that it may be well-absorbed and distributed in the body when administered in suitable formulations.
Result of Action
The primary result of the action of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is the difluoromethylation of phenolic hydroxyl groups . This can lead to significant changes in the chemical structure and properties of the target molecule.
Action Environment
The action of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid can be influenced by various environmental factors. For instance, it is sensitive to moisture , which could potentially affect its stability and efficacy. Furthermore, it forms explosive mixtures with air at elevated temperatures , indicating that it should be handled with caution in certain environments.
Propiedades
IUPAC Name |
2,2-difluoro-2-fluorosulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQUABHDFWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372104 | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
CAS RN |
1717-59-5 | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(fluorosulfonyl)difluoroacetic acid a suitable reagent for bisindole sulfane synthesis?
A1: This research [] highlights the effectiveness of 2-(fluorosulfonyl)difluoroacetic acid as a sulfur reagent in this specific reaction. The study demonstrates its ability to facilitate the formation of bisindole sulfanes with high efficiency under transition-metal-free conditions. A key advantage is its high regioselectivity: instead of reacting at the more acidic C-2 position of the indole, it preferentially targets the nucleophilic C-3 position. This selective reactivity leads to the desired bisindole sulfane products with excellent regioselectivity and good yields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)


![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)

![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)

![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)